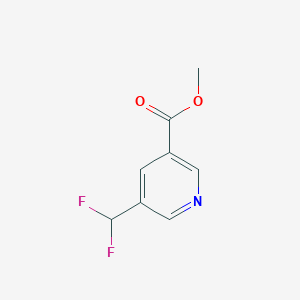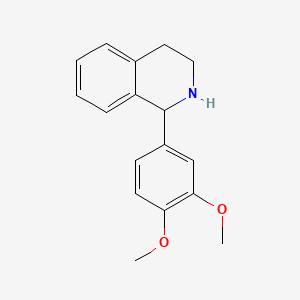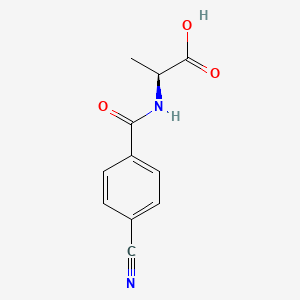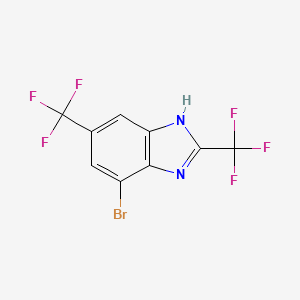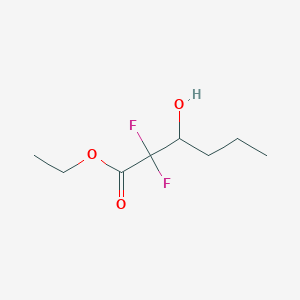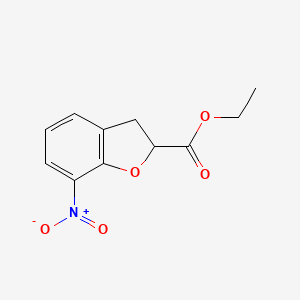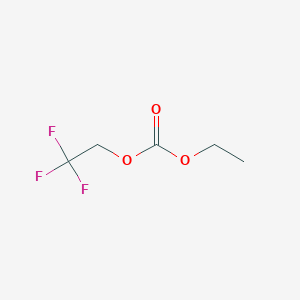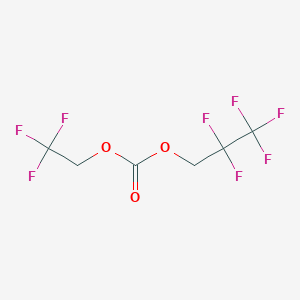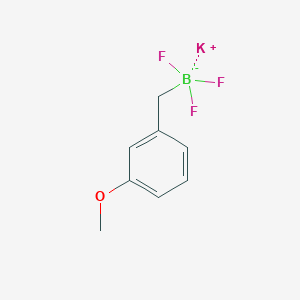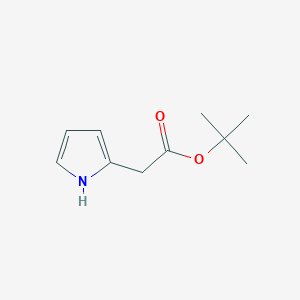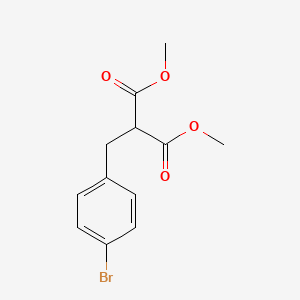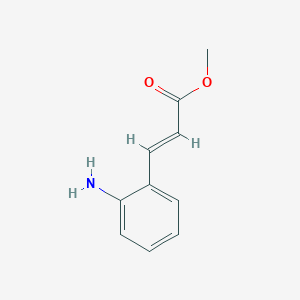
Methyl 3-(2-aminophenyl)acrylate
概要
説明
Methyl 3-(2-aminophenyl)acrylate, also known as methyl (2E)-3-(2-aminophenyl)-2-propenoate, is an organic compound with the molecular formula C10H11NO2. It is a derivative of cinnamic acid and contains both an ester and an amine functional group.
作用機序
Mode of Action
The reaction mechanism of Methyl 3-(2-aminophenyl)acrylate has been studied . It involves four processes: nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization .
Biochemical Pathways
The compound’s reaction mechanism suggests that it may influence pathways involving nucleophilic addition, deprotonation and protonation, and intramolecular cyclization .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from 1.35 to 1.95, which may affect its distribution and bioavailability .
Result of Action
Its reaction mechanism suggests that it may induce changes at the molecular level, such as the formation of new bonds and the rearrangement of existing ones .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water is crucial for its reaction mechanism, acting as a solvent, catalyst, and proton shuttle . Furthermore, the compound should be stored in a dark place, sealed in dry conditions, and under -20°C to maintain its stability .
生化学分析
Biochemical Properties
It is known that the compound can undergo a cyclization reaction with phenylisothiocyanate . This reaction involves nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization
Molecular Mechanism
It is known that the compound can undergo a cyclization reaction with phenylisothiocyanate . This reaction involves nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization . These processes could potentially influence the binding interactions of Methyl 3-(2-aminophenyl)acrylate with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-aminophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the reaction while minimizing side products is also common .
化学反応の分析
Types of Reactions
Methyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 3-(2-aminophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials.
類似化合物との比較
Similar Compounds
Methyl cinnamate: Similar structure but lacks the amine group.
Ethyl 3-(2-aminophenyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.
2-Aminocinnamic acid: Similar but lacks the ester group.
Uniqueness
Methyl 3-(2-aminophenyl)acrylate is unique due to the presence of both an ester and an amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
methyl (E)-3-(2-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQBDQPPBVABFN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride](/img/structure/B3040095.png)
